Butyl isononanoate

Description

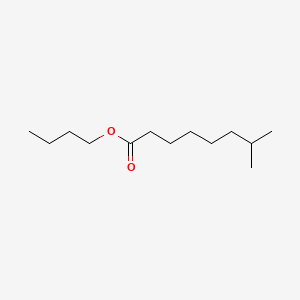

Butyl isononanoate is a branched-chain ester derived from butanol and isononanoic acid. Registered under the EINECS number 306-457-5 as of May 31, 2018 , it is characterized by its molecular formula (estimated as C₁₃H₂₆O₂) and molecular weight of approximately 214 g/mol.

Properties

CAS No. |

97259-92-2 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

butyl 7-methyloctanoate |

InChI |

InChI=1S/C13H26O2/c1-4-5-11-15-13(14)10-8-6-7-9-12(2)3/h12H,4-11H2,1-3H3 |

InChI Key |

KDRCJAKUDFVQLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl isononanoate is typically synthesized through the esterification reaction between butanol and isononanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:

C4H9OH+C9H19COOH→C9H19COOC4H9+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The crude ester product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl isononanoate undergoes acidic or basic hydrolysis , breaking into its parent alcohol (butanol) and carboxylic acid (isononanoic acid).

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester oxygen, followed by water nucleophilic attack and elimination of the alcohol .

-

Conditions :

-

Temperature: Elevated (e.g., 80–100°C).

-

Catalyst: Mineral acids (HCl, H₂SO₄).

-

Base-Catalyzed Hydrolysis

-

Mechanism : Deprotonation of the ester oxygen, nucleophilic attack by hydroxide, and elimination of the alcohol .

-

Conditions :

-

Temperature: Moderate (e.g., 50–70°C).

-

Catalyst: Alkaline solutions (NaOH, KOH).

-

Transesterification

This compound can participate in transesterification with other alcohols or acids under catalytic conditions. While direct data for this compound is limited, analogous reactions for other esters (e.g., butyl acetate) suggest:

-

Mechanism : Alcohol (e.g., methanol) reacts with the ester to form a new ester and regenerate butanol .

Biodegradation

-

Pathway : this compound may hydrolyze into butanol and isononanoic acid, both of which undergo microbial degradation.

-

Butanol Biodegradation :

Persistence in the Environment

-

Partitioning :

FT-IR Monitoring

Esterification reactions (e.g., butyl acetate synthesis) are often tracked via FT-IR spectroscopy to monitor:

-

C=O Stretching : Shift from carboxylic acid (~1700 cm⁻¹) to ester (~1729 cm⁻¹) .

-

Reaction Progress : Depletion of acid C=O and formation of ester C=O .

Kinetic Studies

For analogous esters (e.g., n-butyl acetate):

-

Second-Order Kinetics : Observed in catalytic reactions with isocyanates .

-

Temperature Dependence : Rate constants increase with temperature, following Arrhenius behavior .

Industrial Uses

-

Plasticizers : Enhances flexibility in polymers.

-

Lubricants : Low-temperature stability due to branched alkyl chain .

Toxicological Profile

Scientific Research Applications

Butyl isononanoate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: Used as an emollient in skincare and haircare products to provide a smooth, non-greasy feel.

Pharmaceuticals: Acts as a solvent and carrier for active ingredients in topical formulations.

Industrial Applications: Used as a plasticizer in the production of polymers and resins.

Mechanism of Action

The primary mechanism of action of butyl isononanoate in cosmetic formulations is its ability to form a thin, occlusive layer on the skin or hair surface. This layer helps to retain moisture and provides a smooth, silky feel. The compound interacts with the lipid components of the skin barrier, enhancing its emollient properties.

Comparison with Similar Compounds

Structural and Physical Properties

Butyl isononanoate’s branched structure differentiates it from linear esters like butyl acetate. The branching reduces crystallinity, improving spreadability and solubility in formulations. Key comparisons include:

Table 1: Structural and Physical Properties

Notes: Data on boiling points and density are unavailable in the provided evidence.

Biological Activity

Butyl isononanoate is an ester compound derived from isononanoic acid and butanol. It is primarily used in cosmetic formulations, lubricants, and as a plasticizer. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic uses.

- Chemical Formula : C12H24O2

- Molecular Weight : 200.32 g/mol

- Appearance : Colorless liquid with a fruity odor

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In a comparative study of various esters, it was found that this compound effectively inhibited the growth of several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 300 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

These findings suggest that this compound could be a potential candidate for use in antibacterial formulations, particularly in cosmetic products aimed at preventing acne and other skin infections.

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety of compounds used in consumer products. The MTT assay was employed to determine the cytotoxic effects of this compound on human skin fibroblasts. The results indicated:

- IC50 Value : 150 µg/mL

- At concentrations below this threshold, no significant reduction in cell viability was observed.

These results imply that this compound can be safely incorporated into topical formulations without adversely affecting cell viability at typical usage levels.

Case Studies

- Topical Formulations : A study investigated the incorporation of this compound into an anti-acne serum. The serum demonstrated a significant reduction in pro-inflammatory cytokines (e.g., IL-8) after treatment with C. acnes, suggesting that this compound may enhance the serum's anti-inflammatory properties.

- Cosmetic Applications : In a clinical trial involving a moisturizer containing this compound, participants reported improved skin hydration and reduced irritation compared to a control group over four weeks.

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, its anti-inflammatory effects could be linked to the modulation of cytokine production in skin cells, reducing inflammation associated with acne.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.